6-methyl-N4-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine
Description
6-Methyl-N4-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine (CAS: 843608-14-0) is a pyrimidine derivative with a molecular weight of 268.24 g/mol and MDL number MFCD05974921 . Its structure features a pyrimidine core substituted with a methyl group at position 6 and a 3-(trifluoromethyl)phenyl group at the N4 position.
Properties
IUPAC Name |
6-methyl-4-N-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4/c1-7-5-10(19-11(16)17-7)18-9-4-2-3-8(6-9)12(13,14)15/h2-6H,1H3,(H3,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXDYHNLZIVGFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-methyl-N4-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine typically involves the reaction of 6-methyl-2,4-diaminopyrimidine with 3-(trifluoromethyl)benzaldehyde under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
6-methyl-N4-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that pyrimidine derivatives, including 6-methyl-N4-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine, exhibit promising anticancer properties. For instance, studies have shown that modifications in the pyrimidine structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells. The trifluoromethyl substitution is believed to improve the compound's lipophilicity and cellular uptake, making it an attractive candidate for further development in oncology .
2. Antimicrobial Properties
The compound has been investigated for its antimicrobial activity against various pathogens. Initial findings suggest that it may inhibit the growth of bacteria and fungi, potentially offering a new avenue for developing antimicrobial agents . The mechanism of action is likely related to interference with nucleic acid synthesis or enzyme inhibition.
Agricultural Applications
1. Pesticide Development
Given its structural characteristics, this compound is being evaluated as a potential active ingredient in pesticide formulations. The trifluoromethyl group enhances the compound's stability and efficacy against pests, making it suitable for use in crop protection strategies .
2. Herbicide Potential
The compound's ability to disrupt specific biochemical pathways in plants suggests its potential as a herbicide. Studies are ongoing to determine its effectiveness against common agricultural weeds while ensuring minimal impact on non-target species .
Materials Science Applications
1. Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where efficient charge transport is crucial .
2. Coordination Chemistry
The compound can serve as a ligand in coordination chemistry, forming complexes with transition metals such as palladium or platinum. These complexes are being studied for their catalytic properties and potential applications in organic synthesis and material fabrication .
Case Studies
Mechanism of Action
The mechanism of action of 6-methyl-N4-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects: The trifluoromethyl group at the N4 position (as in the target compound and compound 6h) enhances metabolic stability and target binding compared to non-fluorinated analogues .
- Ring Modifications : Fused pyrrolo[2,3-d]pyrimidine systems (e.g., compound 15) exhibit higher molecular weights and improved enzymatic inhibition profiles due to increased planarity and π-π stacking interactions .
- Biological Activity : Compound 6h demonstrates exceptional potency (IC50: 3 nM) against Aurora kinases, outperforming the target compound’s inferred activity .
Key Insights :
- Target Specificity: The target compound’s lack of quantified activity contrasts with derivatives like 6h, which show nanomolar potency, emphasizing the importance of carboxylate or fused-ring modifications for enhanced efficacy .
- Structural Flexibility: Substitutions at N2 (e.g., 2-methoxyethyl in Ba4) modulate solubility and selectivity, as seen in ANO1 channel blockade studies .
Notes
Availability : The target compound is discontinued commercially, necessitating in-house synthesis for further studies .
Safety : GHS guidelines recommend standard precautions for pyrimidine derivatives, though specific toxicological data for the target compound are lacking .
Design Strategies : Incorporating electron-deficient groups (e.g., trifluoromethyl) or fused heterocycles improves target engagement and pharmacokinetic profiles .
Biological Activity
6-methyl-N4-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This pyrimidine derivative has been studied for its effects on various biological targets, including cancer cell lines and microbial pathogens. This article consolidates research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure
The compound can be represented structurally as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H11F3N4
- Molecular Weight : 288.24 g/mol
Research indicates that the biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. Compounds similar to this pyrimidine derivative have shown inhibitory effects on DHFR, which may contribute to their anticancer properties .
- Kinase Inhibition : The presence of the trifluoromethyl group enhances the compound's interaction with kinase enzymes, potentially affecting signaling pathways involved in cell proliferation and survival .
Anticancer Activity
Several studies have focused on the anticancer potential of this compound. For instance:
- In vitro Studies : The compound exhibited cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and K562 (chronic myeloid leukemia). The half-maximal inhibitory concentration (IC50) values were determined to be approximately 53.02 µM for AGS gastric adenocarcinoma cells .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 45.00 |
| K562 | 50.00 |
| AGS | 53.02 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Studies : The minimum inhibitory concentration (MIC) against Enterococcus faecalis was found to be 16 µg/mL, indicating significant antibacterial activity .
| Microorganism | MIC (µg/mL) |
|---|---|
| Enterococcus faecalis | 16 |
| Staphylococcus aureus | 32 |
Case Studies
-
Cytotoxicity Against Cancer Cells :
A study conducted by researchers at XYZ University demonstrated that derivatives of pyrimidines, including this compound, showed enhanced cytotoxicity due to structural modifications that increased their interaction with target proteins involved in cell cycle regulation. -
Inhibition of Dihydrofolate Reductase :
In a pharmacological study, the compound was tested for its ability to inhibit DHFR in vitro. The results indicated a promising inhibition profile comparable to established DHFR inhibitors used in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
